Prop-2-yn-1-yl phosphorodichloridate
Description
Prop-2-yn-1-yl phosphorodichloridate (CAS: Not explicitly provided in evidence) is an organophosphorus compound characterized by a propargyl (prop-2-yn-1-yl) group bonded to a phosphorodichloridate moiety (POCl₂). Its molecular formula is C₃H₃Cl₂O₂P, featuring a triple bond in the propargyl substituent, which imparts unique reactivity compared to alkyl or aryl analogs.
Properties
CAS No. |
53799-86-3 |
|---|---|
Molecular Formula |
C3H3Cl2O2P |
Molecular Weight |
172.93 g/mol |
IUPAC Name |
3-dichlorophosphoryloxyprop-1-yne |
InChI |
InChI=1S/C3H3Cl2O2P/c1-2-3-7-8(4,5)6/h1H,3H2 |
InChI Key |
XHEYZHCJHWNLAA-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOP(=O)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-2-yn-1-yl phosphorodichloridate can be synthesized through various methods. One common approach involves the reaction of prop-2-yn-1-ol with phosphorus trichloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the desired reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl phosphorodichloridate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can convert it into phosphites.
Substitution: It readily participates in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases (e.g., pyridine), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield phosphates, while substitution reactions can produce a variety of organophosphorus compounds.
Scientific Research Applications
Prop-2-yn-1-yl phosphorodichloridate has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: It is employed in the modification of biomolecules, such as the phosphorylation of proteins and nucleic acids.
Medicine: Research studies have explored its potential in drug development, particularly in the synthesis of phosphonate-based drugs.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of prop-2-yn-1-yl phosphorodichloridate involves its ability to act as a phosphorylating agent. It reacts with nucleophiles, such as hydroxyl and amino groups, to form phosphoester and phosphoamide bonds. This reactivity is attributed to the electrophilic nature of the phosphorus atom, which facilitates the attack by nucleophiles.
Comparison with Similar Compounds
Hazards :
- Likely corrosive, akin to phenyl phosphorodichloridate (UN 3265), which is classified as an acidic, organic corrosive liquid.
- Toxicological data specific to this compound are unavailable, but precautions similar to those for (Prop-2-yn-1-ylsulfanyl)carbonitrile (e.g., avoiding inhalation and contact) are advised.
Structural Analogs
| Compound Name | Molecular Formula | Key Substituent | Functional Group |
|---|---|---|---|
| Prop-2-yn-1-yl phosphorodichloridate | C₃H₃Cl₂O₂P | Propargyl | Phosphorodichloridate (POCl₂) |
| Phenyl phosphorodichloridate | C₆H₅Cl₂O₂P | Phenyl | Phosphorodichloridate (POCl₂) |
| 1-Methylprop-2-yn-1-yl methylphosphonofluoridoate | C₅H₈FO₂P | Propargyl + Methyl | Phosphonofluoridate (PFO₂CH₃) |
| (Prop-2-yn-1-ylsulfanyl)carbonitrile | C₄H₃NS | Propargyl + Sulfanyl | Carbonitrile (CN) |
Physical Properties
Key Observations :
- Boiling Points : Aryl phosphorodichloridates (e.g., phenyl derivatives) exhibit higher boiling points (~250–300°C) due to aromatic stacking, whereas propargyl analogs may have lower values owing to reduced molecular weight and polarity.
- Reactivity : The propargyl group in this compound enables alkyne-specific reactions (e.g., Huisgen cycloaddition), unlike phenyl or alkyl variants.
- Hydrolysis: Phosphorodichloridates generally hydrolyze to phosphoric acid derivatives, but fluoridated analogs (e.g., phosphonofluoridates) resist hydrolysis due to stronger P–F bonds.
Hazard Profiles
Notes:
- The propargyl group may enhance toxicity via metabolic activation to reactive intermediates, though empirical data are lacking.
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